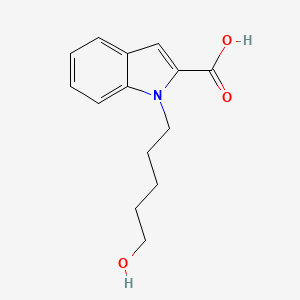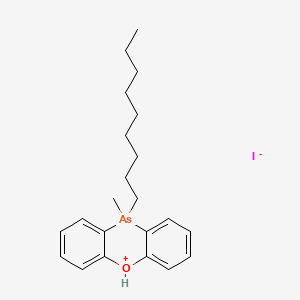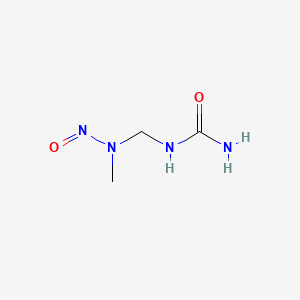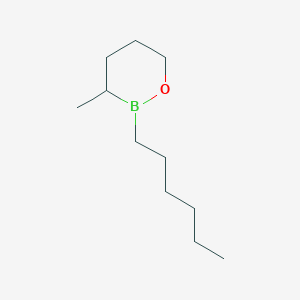
2-Hexyl-3-methyl-1,2-oxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-3-methyl-1,2-oxaborinane is an organoboron compound characterized by a six-membered ring containing both boron and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methyl-1,2-oxaborinane typically involves the reaction of hexylboronic acid with methyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the oxaborinane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-3-methyl-1,2-oxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxaborinane ring into different boron-containing compounds.
Substitution: The boron atom in the oxaborinane ring can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
2-Hexyl-3-methyl-1,2-oxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Hexyl-3-methyl-1,2-oxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, facilitating the formation of boron-containing biomolecules. These interactions are crucial in applications such as BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyl-1,3,2-dioxaborinane: Similar in structure but contains an additional oxygen atom in the ring.
3-Methyl-2-phenyl-1,2-oxaborinane: Contains a phenyl group instead of a hexyl group, leading to different chemical properties.
2-Ethyl-3-methyl-1,2-oxaborinane: Contains an ethyl group instead of a hexyl group, affecting its reactivity and applications.
Uniqueness
2-Hexyl-3-methyl-1,2-oxaborinane is unique due to its specific combination of hexyl and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
61632-78-8 |
|---|---|
Formule moléculaire |
C11H23BO |
Poids moléculaire |
182.11 g/mol |
Nom IUPAC |
2-hexyl-3-methyloxaborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-6-9-12-11(2)8-7-10-13-12/h11H,3-10H2,1-2H3 |
Clé InChI |
HXGOJBLNRXJPJO-UHFFFAOYSA-N |
SMILES canonique |
B1(C(CCCO1)C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

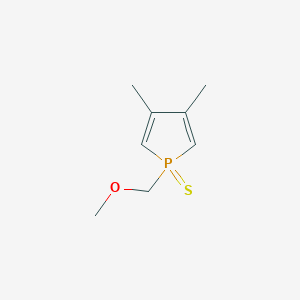
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
